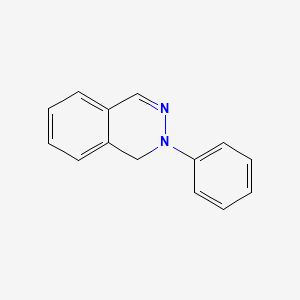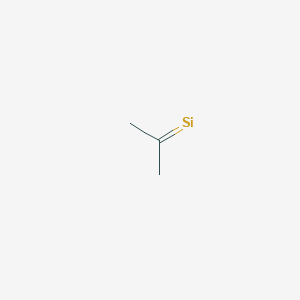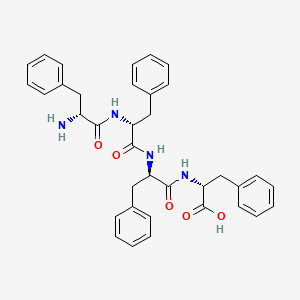![molecular formula C24H24N4O2 B14272684 (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile CAS No. 153196-66-8](/img/structure/B14272684.png)
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes a butyl group, a phenyl group with a methoxyethoxy substituent, and a tricarbonitrile ethene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile typically involves multiple steps, including the formation of the phenylamino group, the introduction of the butyl group, and the addition of the tricarbonitrile ethene moiety. Common reagents used in these reactions include butyl bromide, 4-(2-methoxyethoxy)aniline, and malononitrile. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tricarbonitrile group to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solution.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated or nitrated phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
153196-66-8 |
|---|---|
Fórmula molecular |
C24H24N4O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[4-[N-butyl-4-(2-methoxyethoxy)anilino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-13-28(22-9-11-23(12-10-22)30-15-14-29-2)21-7-5-19(6-8-21)24(18-27)20(16-25)17-26/h5-12H,3-4,13-15H2,1-2H3 |
Clave InChI |
HCWYOUDPFPWCMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C2=CC=C(C=C2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)



![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)



![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
